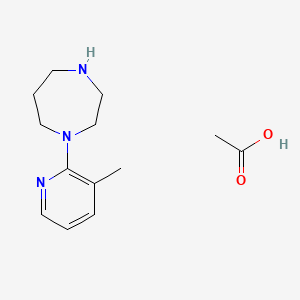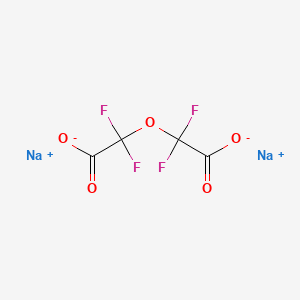
3-Amino-2-(4-methoxyphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-2-(4-methoxyphenyl)benzoic acid” is an organic compound. It is a derivative of benzoic acid, which has an amino group and a methoxyphenyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a related compound, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It consists of a benzene ring (from the “benzoic acid” part), an amino group (NH2, from the “3-Amino” part) attached to the benzene ring, and a methoxyphenyl group (from the “4-methoxyphenyl” part) also attached to the benzene ring .科学的研究の応用
MABA has been used extensively in scientific research for a variety of purposes. It has been used as a substrate for the study of enzymes, such as the enzyme tyrosinase. MABA has also been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, MABA has been used in the synthesis of polymers, such as polyurethane and polycarbonate.
作用機序
Target of Action
The primary target of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body.
実験室実験の利点と制限
The use of MABA in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, MABA can be used in a variety of experiments, including those involving enzymes, polymers, and pharmaceuticals. The main limitation of MABA is its potential toxicity, which can be minimized by using the compound in low concentrations.
将来の方向性
The potential of MABA as a therapeutic agent is an area of ongoing research. Studies are being conducted to investigate its use in the treatment of skin diseases and cancer, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, research is being conducted to further understand the mechanism of action of MABA and to develop more effective methods of synthesis. Finally, MABA is being studied as a potential substrate for the synthesis of polymers, such as polyurethane and polycarbonate.
合成法
MABA can be synthesized by a number of methods. The most commonly used method is the Kolbe-Schmitt reaction, which involves the reaction of sodium phenolate with carbon dioxide and sulfuric acid. This reaction produces an intermediate product, which is then reacted with 4-methoxybenzaldehyde to produce MABA. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with sodium nitrite and hydrochloric acid, and the reaction of 4-methoxybenzaldehyde with sodium hydroxide and nitric acid.
特性
IUPAC Name |
3-amino-2-(4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQZWZBQLDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)


![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)





